Cas no 179474-75-0 (2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid)
2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarboxylic acid, 2-(carboxymethyl)-2-(hydrazinyliminomethyl)-, 1-(phenylmethyl) ester
- 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid
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- Inchi: 1S/C11H15N5O4/c12-15-13-8-16(6-10(17)18)14-11(19)20-7-9-4-2-1-3-5-9/h1-5,8,15H,6-7,12H2,(H,14,19)(H,17,18)
- InChI Key: GTDPGXDXTLDUGC-UHFFFAOYSA-N
- SMILES: N(C(OCC1=CC=CC=C1)=O)N(CC(O)=O)C=NNN
2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252977-1.0g |
2-(N'-amino-N-{[(benzyloxy)carbonyl]amino}carbamimidamido)acetic acid |
179474-75-0 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-252977-1g |
2-(N'-amino-N-{[(benzyloxy)carbonyl]amino}carbamimidamido)acetic acid |
179474-75-0 | 1g |
$0.0 | 2023-09-14 |
2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid
Introduction to 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid (CAS No. 179474-75-0) and Its Applications in Modern Chemical Biology
2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid, identified by its CAS number 179474-75-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable tool in the development of novel therapeutic agents and biochemical probes. The presence of both benzyloxy carbonyl and carbamimidamido moieties imparts distinct reactivity and binding properties, which are leveraged in various biochemical applications.
The molecular framework of 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid is designed to facilitate interactions with biological targets, making it a promising candidate for drug discovery and mechanistic studies. The benzyloxy carbonyl group, a well-known protecting group in peptide synthesis, ensures stability under harsh conditions while the carbamimidamido moiety provides a versatile platform for further functionalization. This dual functionality has been exploited in recent studies to develop inhibitors targeting specific enzymatic pathways involved in cancer and inflammation.
Recent advancements in the field have highlighted the compound's potential as a scaffold for designing small-molecule modulators. For instance, researchers have utilized derivatives of 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid to probe the activity of proteases and kinases, which are critical regulators in cellular signaling. The compound's ability to mimic natural substrates or inhibit key enzymatic steps has been instrumental in elucidating the mechanisms of diseases such as neurodegeneration and autoimmune disorders. These findings underscore the importance of structurally complex molecules in dissecting biological processes at a molecular level.
In the realm of medicinal chemistry, the synthesis of analogs based on 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid has led to the discovery of novel lead compounds with enhanced pharmacological properties. The incorporation of additional functional groups, such as hydroxyl or amide moieties, has been shown to improve solubility and bioavailability while maintaining high affinity for target proteins. This approach aligns with contemporary trends in drug design, where optimizing physicochemical properties is as crucial as ensuring target specificity.
The compound's utility extends beyond drug development into the realm of biochemical research tools. For example, it has been employed as a chelating agent in metal ion binding studies, where its multiple nitrogen donor sites facilitate coordination with transition metals. Such studies are essential for understanding metal-dependent enzymatic reactions and for designing metal-based therapeutics. Additionally, its role as a precursor in peptide mimetics underscores its versatility in synthetic chemistry.
From an industrial perspective, the production of 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid requires precise synthetic methodologies to ensure high yield and purity. Advances in catalytic processes and green chemistry principles have enabled more sustainable routes to this compound, reducing waste and energy consumption. These innovations are critical for scaling up production while adhering to environmental regulations.
The future prospects of 2-(N'-amino-N-{(benzyloxy)carbonylamino}carbamimidamido)acetic acid are bright, with ongoing research exploring its applications in areas such as gene editing and regenerative medicine. Its unique structural features make it an attractive candidate for developing next-generation biotechnological tools. As our understanding of complex biological systems grows, compounds like this will continue to play a pivotal role in advancing both fundamental science and therapeutic interventions.
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